molecular formula C9H18O B591057 2-Nonanone-d5 CAS No. 1398065-76-3

2-Nonanone-d5

Cat. No.: B591057
CAS No.: 1398065-76-3
M. Wt: 147.273
InChI Key: VKCYHJWLYTUGCC-QCCORQSASA-N
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Description

2-Nonanone-d5 is a deuterium-labelled isotopologue of 2-Nonanone with the molecular formula C 9 H 13 D 5 O and a molecular weight of 147.27 g/mol . It is supplied as a liquid and should be stored at -20°C . This stable isotope-labeled compound is primarily used as an internal standard in advanced analytical research. Key applications include analyzing the sensitivity of sensors coated with materials like Nafion and Carbowax for certifying cheese samples, and studying the binding interactions of beta-lactoglobulin with alkanones . For maximum recovery of the product, it is recommended to centrifuge the original vial prior to removing the cap . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

1398065-76-3

Molecular Formula

C9H18O

Molecular Weight

147.273

IUPAC Name

1,1,1,3,3-pentadeuteriononan-2-one

InChI

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3/i2D3,8D2

InChI Key

VKCYHJWLYTUGCC-QCCORQSASA-N

SMILES

CCCCCCCC(=O)C

Synonyms

Heptyl methyl ketone-d5;  Methyl heptyl ketone-d5;  Methyl n-heptyl ketone-d5;  NSC 14760-d5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nonanone-d5 can be synthesized through various methods. One common approach involves the deuteration of 2-Nonanone. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst . Another method involves the oxidation of nonanal using an oxidizing agent such as potassium permanganate .

Industrial Production Methods

Industrial production of this compound often involves the large-scale deuteration of 2-Nonanone. This process is carried out under controlled conditions to ensure the high purity and yield of the deuterated product. The reaction is typically conducted in specialized reactors designed to handle deuterium gas and other reagents safely .

Chemical Reactions Analysis

Types of Reactions

2-Nonanone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nonanone-d5 is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Nonanone-d5 involves its interaction with various molecular targets. In biological systems, it can inhibit the DnaK-dependent refolding of heat-inactivated bacterial luciferases, particularly in Escherichia coli cells lacking the small chaperone IbpB. This inhibition is due to the interaction of this compound with hydrophobic segments of proteins, preventing their proper folding .

Comparison with Similar Compounds

Key Characteristics of 2-Nonanone-d5 (Inferred):

  • Molecular Formula : C₉H₁₃D₅O (approximate molecular weight: ~147.24 g/mol, assuming five deuterium substitutions).
  • Functional Group : Ketone (positioned at carbon 2).
  • Applications : Isotopic labeling for metabolic studies, environmental analysis, and pharmaceutical research .

Comparison with Similar Compounds

Structural Isomers: 2-Nonanone vs. 5-Nonanone

Both 2-nonanone and 5-nonanone are structural isomers with the molecular formula C₉H₁₈O but differ in the position of the ketone group.

Property 2-Nonanone (Non-Deuterated) 5-Nonanone (CAS 502-56-7)
Molecular Weight 142.24 g/mol 142.24 g/mol
Boiling Point ~180–185°C (estimated) 186–187°C
Density ~0.82 g/cm³ (estimated) 0.826 g/cm³
Refractive Index ~1.42 (estimated) 1.418–1.42
Safety Precautions Avoid ignition sources Avoid strong oxidizers, static discharge

Key Differences :

  • Positional Effects: The ketone group in 5-nonanone (mid-chain) enhances molecular symmetry compared to 2-nonanone (terminal position), leading to a slightly higher boiling point .
  • Reactivity : Both compounds are stable under recommended conditions but react with strong oxidizers (e.g., peroxides) .

Deuterated Analog: this compound vs. Non-Deuterated 2-Nonanone

Deuteration introduces isotopic effects that influence physical and analytical properties:

Property This compound 2-Nonanone
Molecular Weight ~147.24 g/mol 142.24 g/mol
Boiling Point Slightly higher (isotopic effect) ~180–185°C
NMR Spectra Distinct deuterium peaks Standard proton NMR signals
Applications Internal standard in MS/GC Solvent, intermediate in synthesis

Isotopic Effects :

  • Deuteration reduces vapor pressure and alters partition coefficients, making this compound ideal for tracing in environmental samples .
  • In mass spectrometry, the +5 amu shift distinguishes it from non-deuterated analogs .

Functional Group Analogs: 2-Nonanol

2-Nonanol (C₉H₂₀O) is an alcohol analog of 2-nonanone, differing only in the functional group:

Property 2-Nonanone 2-Nonanol (CAS 628-99-9)
Molecular Weight 142.24 g/mol 144.25 g/mol
Boiling Point ~180–185°C 213°C
Reactivity Ketone (oxidized) Alcohol (hydrogen-bonding)
Uses Industrial solvent Fragrances, surfactants

Functional Group Impact :

  • The hydroxyl group in 2-nonanol increases boiling point due to hydrogen bonding.
  • 2-Nonanone’s ketone group makes it more reactive in oxidation reactions compared to alcohols .

Deuterated Aromatic Ketones: 5-Amino-2-nitrobenzophenone-d5

While structurally distinct, 5-amino-2-nitrobenzophenone-d5 (C₁₃H₅D₅N₂O₃) shares isotopic labeling applications with this compound:

Property This compound 5-Amino-2-nitrobenzophenone-d5
Molecular Weight ~147.24 g/mol 247.26 g/mol
Deuterium Sites Aliphatic chain Aromatic ring
Applications Quantification in GC/LC-MS Pharmaceutical analysis

Shared Features :

  • Both serve as internal standards in mass spectrometry, leveraging deuterium for signal differentiation .

Research Findings and Data Gaps

  • 5-Nonanone Safety Data: Documented hazards include flammability (flash point: 65°C) and incompatibility with strong oxidizers . Toxicological data (e.g., acute toxicity) remain unspecified .
  • This compound: Limited direct data exist, but deuterated compounds generally follow similar safety profiles with added stability in isotopic studies .

Biological Activity

2-Nonanone-d5, a deuterated form of 2-nonanone, is a ketone with the chemical formula C₉H₁₈O. Its biological activity has garnered attention due to its potential applications in various fields, including food science, pharmacology, and environmental studies. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and potential therapeutic uses.

This compound is characterized by the presence of five deuterium atoms, which makes it useful for tracing metabolic pathways in biological systems. It is a colorless liquid with a distinctive odor and belongs to the class of organic compounds known as ketones. The compound is structurally similar to other nonanones but exhibits unique properties due to its isotopic labeling.

Metabolic Pathways

Research indicates that 2-nonanone undergoes various metabolic transformations in biological systems. It is primarily metabolized through oxidative pathways, leading to the formation of several metabolites. Notably, it can be converted into γ-diketones through ω-oxidation processes. These metabolites are significant because they may exhibit different biological activities compared to the parent compound.

Metabolite Pathway Biological Activity
2,5-Nonanedioneω-oxidationNeurotoxic effects observed in animal studies
2-HexanoneOxidative metabolismPotentially involved in neurotoxicity
Carbon DioxideComplete oxidationNon-toxic end product

Toxicological Effects

The toxicological profile of this compound reveals potential neurotoxic effects, particularly when combined with other compounds such as methyl ethyl ketone. Studies have shown that chronic exposure can lead to clinical neuropathy characterized by axonal swellings filled with neurofilaments. The combination of 2-nonanone with other ketones can significantly enhance its neurotoxicity.

Case Study: Neurotoxicity in Rats
A study involving rats demonstrated that exposure to 2-nonanone resulted in notable neurotoxic effects, including:

  • Clinical neuropathy with giant axonal swellings.
  • Discoloration of fur indicating systemic effects.
  • Enhanced toxicity when co-administered with other ketones.

Food Sources and Biomarkers

2-Nonanone is found in various food items such as corn, ginger, and cloves. Its presence in these foods suggests that it may serve as a biomarker for dietary intake. The compound's detection in human metabolism has been linked to several health conditions, including:

  • Ulcerative colitis
  • Crohn's disease
  • Nonalcoholic fatty liver disease

Therapeutic Potential

Despite its toxicological concerns, this compound may have therapeutic applications due to its properties as a plant metabolite. Research into its anti-inflammatory and antimicrobial activities is ongoing, suggesting potential roles in developing new treatments for various conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nonanone-d5
Reactant of Route 2
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